(S)-5-Phenylmorpholin-2-one hydrochloride chemical properties
(S)-5-Phenylmorpholin-2-one hydrochloride chemical properties
An In-Depth Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride: Properties, Synthesis, and Applications
Introduction
(S)-5-Phenylmorpholin-2-one hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its rigid morpholinone scaffold, combined with the stereospecific placement of a phenyl group, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development. It serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1][2]
Chemical Identity and Structure
A precise understanding of the molecule's identity is foundational for any research endeavor.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | (S)-5-Phenylmorpholin-2-one hydrochloride |
| Synonyms | (5S)-5-Phenylmorpholin-2-one HCl, (S)-5-Phenyl-morpholin-2-one HCl |
| CAS Number | 491833-36-4[2][3] |
| Molecular Formula | C₁₀H₁₂ClNO₂[2][3] |
| Molecular Weight | 213.66 g/mol [2][3] |
| MDL Number | MFCD27920765[2] |
The structure of (S)-5-Phenylmorpholin-2-one hydrochloride consists of a six-membered morpholin-2-one ring. A phenyl group is attached at the C5 position, which is a chiral center with the (S) configuration. The hydrochloride salt is formed at the nitrogen atom of the morpholine ring, enhancing the compound's solubility in aqueous media and improving its stability for storage and handling.
Caption: Chemical structure of (S)-5-Phenylmorpholin-2-one Hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to biological assays.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid | General Knowledge |
| Purity | ≥95% - ≥98% | [2][4] |
| Boiling Point | 364.33 °C at 760 mmHg (for free base) | |
| Flash Point | 174.141 °C (for free base) | |
| Density | 1.149 g/cm³ (for free base) | |
| pKa | 6.14 ± 0.40 (Predicted, for free base) | |
| LogP | 0.8741 - 1.2029 (for free base) | [4] |
| Hydrogen Bond Donors | 1 (for free base) | [4] |
| Hydrogen Bond Acceptors | 3 (for free base) | [4] |
| Storage Conditions | Room temperature, sealed in dry. Or freezer (-20°C), dark place. |[5] |
Expert Insights: The positive LogP value suggests moderate lipophilicity, which is often a desirable trait for drug candidates targeting the central nervous system, as it implies the potential to cross the blood-brain barrier. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, simplifying its use in biological buffers and formulation studies. The recommended storage conditions—sealed, dry, and often refrigerated or frozen—highlight the need to protect the compound from moisture and potential degradation.[5]
Synthesis and Manufacturing
(S)-5-Phenylmorpholin-2-one is typically synthesized through a multi-step process that requires careful control of stereochemistry. One common and efficient method involves the cyclization of an amino alcohol precursor.
Experimental Protocol: Synthesis from (2S)-2-phenylglycinol
This protocol describes a common laboratory-scale synthesis.
-
Step 1: N-Alkylation. (2S)-2-phenylglycinol is reacted with an appropriate 2-haloacetate, such as phenyl 2-bromoacetate, in the presence of a base. The base neutralizes the hydrobromic acid formed during the reaction, driving the alkylation of the amine.
-
Step 2: Cyclization. The resulting intermediate undergoes intramolecular cyclization. This is often promoted by heating or by the addition of a stronger base, leading to the formation of the morpholinone ring. The reaction yields (S)-5-phenylmorpholin-2-one.
-
Step 3: Salt Formation. The free base is then dissolved in a suitable solvent (e.g., dioxane, diethyl ether) and treated with a solution of hydrogen chloride to precipitate the desired (S)-5-Phenylmorpholin-2-one hydrochloride salt.[6]
Causality Behind Experimental Choices:
-
Choice of Precursor: (2S)-2-phenylglycinol is selected as the starting material because it provides the necessary stereocenter for the final product. Maintaining this stereochemical integrity throughout the synthesis is critical.
-
Base Selection: A non-nucleophilic base is often chosen for the initial alkylation to avoid side reactions with the haloacetate. For the cyclization, a base strong enough to deprotonate the hydroxyl group facilitates the ring-closing reaction.
-
Salt Formation: Converting the final compound to its hydrochloride salt not only improves solubility but also enhances its crystallinity, which facilitates purification by recrystallization and improves its long-term stability.
Caption: General workflow for the synthesis of (S)-5-Phenylmorpholin-2-one HCl.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of (S)-5-Phenylmorpholin-2-one hydrochloride is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence of all expected protons and their connectivity. Key signals would include aromatic protons from the phenyl group, diastereotopic protons of the morpholine ring, and a signal for the methine proton at the chiral center.
-
¹³C NMR Spectroscopy: This technique confirms the carbon framework of the molecule, with characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the morpholinone ring.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the lactone (amide) carbonyl group is a key diagnostic feature.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A chiral HPLC method is essential to determine the enantiomeric excess (e.e.), ensuring the stereochemical integrity of the (S)-enantiomer.
Protocol: Purity Analysis by HPLC
This is a representative protocol and may require optimization.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The retention times of the (S) and (R) enantiomers would be distinct, allowing for the calculation of enantiomeric purity.
Pharmacological Context and Applications
(S)-5-Phenylmorpholin-2-one hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a critical chiral building block.[1] Its value lies in its utility for constructing more complex molecules with specific pharmacological activities.
-
CNS Drug Development: The phenylmorpholine scaffold is a "privileged structure" found in several centrally-acting compounds. This compound is used in the synthesis of novel drug candidates for treating neurological and psychiatric disorders such as depression and anxiety.[2]
-
Opioid Receptor Modulators: Modifications of the morpholine structure have led to the development of opioid receptor antagonists and agonists. The enantioselective synthesis of 5-phenylmorphans, which are structurally related, highlights the importance of this core structure in opioid research.[7][8]
-
Enantioselective Synthesis: As a chiral intermediate, it allows for the stereocontrolled synthesis of target molecules, which is crucial since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Caption: Role as an intermediate in developing therapeutic agents.
Safety and Handling
Proper handling of any chemical is paramount for laboratory safety. (S)-5-Phenylmorpholin-2-one hydrochloride has associated hazards that must be respected.
Table 3: GHS Hazard Information
| Hazard Class | Statement |
|---|---|
| GHS Pictogram | GHS07 (Harmful/Irritant)[4][9] |
| Signal Word | Warning[4][5][9] |
| Hazard Statements | H302: Harmful if swallowed.[4][5][9] H315: Causes skin irritation.[4][5][9] H319: Causes serious eye irritation.[4][5][9] H335: May cause respiratory irritation.[4][5][9] |
| Precautionary Statements | P261: Avoid breathing dust.[4][5] P280: Wear protective gloves/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][9] |
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust when weighing or transferring the material.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(S)-5-Phenylmorpholin-2-one hydrochloride is a well-characterized and synthetically accessible chiral intermediate. Its defined stereochemistry and the versatile reactivity of its morpholinone core make it an indispensable tool for medicinal chemists. A thorough understanding of its physicochemical properties, handling requirements, and synthetic utility allows researchers to effectively leverage this compound in the design and development of next-generation therapeutics, particularly for challenging CNS disorders.
References
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(S)-5-Phenylmorpholin-2-one - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]
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(S)-5-Phenylmorpholin-2-one CAS: 144896-92-4 - High-Quality Supplier of Pharmaceutical Intermediates. (n.d.). Retrieved January 5, 2026, from [Link]
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Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
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(S)-5-Phenylmorpholin-2-one hydrochloride - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]
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Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. (2015). Organic Letters, 17(16), 4090-4093. [Link]
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(5S)-5-phenylmorpholin-2-one hydrochloride, min 97%, 1 gram. (n.d.). Retrieved January 5, 2026, from [Link]
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